molecular formula C7H10F3N3O2 B8136682 N,1-Dimethyl-1H-imidazol-5-amine 2,2,2-trifluoroacetate

N,1-Dimethyl-1H-imidazol-5-amine 2,2,2-trifluoroacetate

Cat. No.: B8136682
M. Wt: 225.17 g/mol
InChI Key: ZXVMOIZSMYAOOS-UHFFFAOYSA-N
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Description

N,1-Dimethyl-1H-imidazol-5-amine 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a trifluoroacetate group, which imparts unique chemical properties such as increased stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-Dimethyl-1H-imidazol-5-amine 2,2,2-trifluoroacetate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    N-Methylation:

    Trifluoroacetylation: The final step involves the reaction of the imidazole derivative with trifluoroacetic anhydride or trifluoroacetyl chloride to form the trifluoroacetate ester.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base or catalyst.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N,1-Dimethyl-1H-imidazol-5-amine 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of materials with specific properties, such as catalysts or dyes for solar cells.

Mechanism of Action

The mechanism of action of N,1-Dimethyl-1H-imidazol-5-amine 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetate group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Methylimidazole: Lacks the trifluoroacetate group, resulting in different chemical properties and reactivity.

    2-Methylimidazole: Similar structure but with a methyl group at a different position, affecting its chemical behavior.

    4,5-Dimethylimidazole: Contains additional methyl groups, leading to variations in reactivity and applications.

Uniqueness: N,1-Dimethyl-1H-imidazol-5-amine 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring high specificity and efficiency.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N,3-dimethylimidazol-4-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.C2HF3O2/c1-6-5-3-7-4-8(5)2;3-2(4,5)1(6)7/h3-4,6H,1-2H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVMOIZSMYAOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=CN1C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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